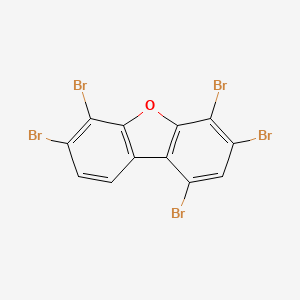![molecular formula C21H12N2O3S B14233413 Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- CAS No. 620175-25-9](/img/structure/B14233413.png)
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- is an organic compound with the molecular formula C21H12N2O3S This compound is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group that contains dicyano and phenylthio functionalities
Vorbereitungsmethoden
The synthesis of benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,5-dicyano-2-(phenylthio)phenol with 4-chlorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- .
Analyse Chemischer Reaktionen
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]- can be compared with other similar compounds such as:
Benzoic acid, 4-phenoxy-: This compound lacks the dicyano and phenylthio functionalities, making it less complex and potentially less versatile in its applications.
Benzoic acid, 4-(phenylazo)-: This compound contains an azo group instead of the dicyano and phenylthio groups, leading to different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
620175-25-9 |
|---|---|
Molekularformel |
C21H12N2O3S |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
4-(4,5-dicyano-2-phenylsulfanylphenoxy)benzoic acid |
InChI |
InChI=1S/C21H12N2O3S/c22-12-15-10-19(26-17-8-6-14(7-9-17)21(24)25)20(11-16(15)13-23)27-18-4-2-1-3-5-18/h1-11H,(H,24,25) |
InChI-Schlüssel |
OXXSIOMCOALUQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)


![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)

![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)

![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)



![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)

